![molecular formula C6H13Cl2NO2S B2864659 [1-(Dimethylamino)cyclopropyl]methanesulfonyl chloride hydrochloride CAS No. 1909348-42-0](/img/structure/B2864659.png)

[1-(Dimethylamino)cyclopropyl]methanesulfonyl chloride hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

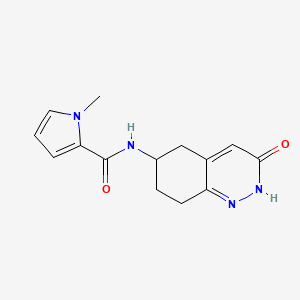

“[1-(Dimethylamino)cyclopropyl]methanesulfonyl chloride hydrochloride” is a chemical compound with the molecular formula C6H13Cl2NO2S. It has a molecular weight of 234.14 . The compound is typically stored at temperatures below -10°C .

Molecular Structure Analysis

The InChI code for the compound is 1S/C6H12ClNO2S.ClH/c1-8(2)6(3-4-6)5-11(7,9)10;/h3-5H2,1-2H3;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis

“[1-(Dimethylamino)cyclopropyl]methanesulfonyl chloride hydrochloride” is a powder . The compound’s boiling point is not specified in the available resources .Aplicaciones Científicas De Investigación

Selective Chlorination

Methanesulfonyl chloride, a closely related compound, is used in selective chlorination reactions. For example, it transforms unprotected D-arabinitol into its 1,5-dichloro derivative, showcasing its utility in the selective functionalization of polyols (Benazza et al., 1991).

Preparation of Methanesulfonyl Derivatives

It serves as a precursor for the preparation of methanesulfonyl chloride-d3, demonstrating its role in the synthesis of isotopically labeled compounds which are valuable in pharmaceutical research and development (Hanai & Okuda, 1977).

Additions to Piperazinediones

Methanesulfonyl chloride is involved in addition reactions, such as the addition of methanesulfenyl chloride to piperazinediones, illustrating its application in the modification of heterocyclic compounds (Yoshimura et al., 1974).

Safe Sulfonylation

The compound is utilized in the safe sulfonylation of alcohols, indicating its significance in introducing sulfonate ester groups under mild conditions, which is crucial for synthesizing various organic molecules (Tanabe et al., 1995).

Sulfenyletherification

A method for sulfenyletherification using dimethyl sulfoxide/oxalyl chloride highlights the generation of methanesulfenyl chloride, which is essential for the functionalization of unsaturated alcohols, further expanding its application in organic synthesis (Gao et al., 2018).

Safety and Hazards

The compound is classified under the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary statements include measures to prevent exposure and actions to take in case of exposure .

Propiedades

IUPAC Name |

[1-(dimethylamino)cyclopropyl]methanesulfonyl chloride;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12ClNO2S.ClH/c1-8(2)6(3-4-6)5-11(7,9)10;/h3-5H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEVFTWSVLHRPQU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1(CC1)CS(=O)(=O)Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13Cl2NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-cyano-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2864578.png)

![9-((2,4-Dichloro-5-methylphenyl)sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane](/img/structure/B2864586.png)

![2-[3-Cyano-4-(3,4-dimethoxyphenyl)-6-phenylpyridin-2-yl]sulfanylacetamide](/img/structure/B2864592.png)

![1-[4-(4-Acetylphenyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2864594.png)

![2-chloro-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide](/img/structure/B2864597.png)